molecular formula C10H6Cl2N2OS B2525999 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide CAS No. 680212-80-0

3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide

Cat. No.: B2525999
CAS No.: 680212-80-0
M. Wt: 273.13
InChI Key: RGXKSKQYJODGLK-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide is a heterocyclic compound that belongs to the isothiazole family. This compound is characterized by the presence of a chloro-substituted phenyl ring and an isothiazole ring, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with thioamide in the presence of a base, followed by chlorination to introduce the chloro substituent on the isothiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The anticancer activity could be attributed to the induction of apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(2-chlorophenyl)isoxazole-4-carboxamide: Similar structure but with an isoxazole ring instead of an isothiazole ring.

    2-Chloro-5-(2-chlorophenyl)thiazole-4-carboxamide: Contains a thiazole ring instead of an isothiazole ring.

    3-Chloro-5-(2-chlorophenyl)pyrazole-4-carboxamide: Features a pyrazole ring in place of the isothiazole ring.

Uniqueness

3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide is unique due to its specific ring structure and chloro substituents, which confer distinct chemical and biological properties. The presence of both chloro and isothiazole moieties enhances its reactivity and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2OS/c11-6-4-2-1-3-5(6)8-7(10(13)15)9(12)14-16-8/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXKSKQYJODGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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